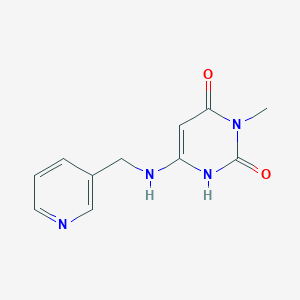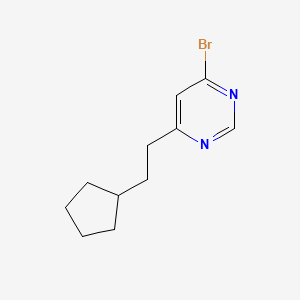
4-Bromo-6-(2-cyclopentylethyl)pyrimidine
Descripción general
Descripción
Chemical Reactions Analysis
Pyrimidines, including 4-Bromo-6-(2-cyclopentylethyl)pyrimidine, can undergo a variety of chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine Derivatives
4-Bromo-6-(2-cyclopentylethyl)pyrimidine: serves as a key intermediate in the synthesis of various pyrimidine derivatives. These derivatives are synthesized due to their wide range of chemical and biological applications, particularly in organic synthesis .
Anticancer Research
Pyrimidine derivatives, including those synthesized from 4-Bromo-6-(2-cyclopentylethyl)pyrimidine , are explored for their potential anticancer properties. They are often used in the development of new chemotherapeutic agents .
Antimicrobial and Antifungal Applications
The compound’s derivatives are investigated for antimicrobial and antifungal activities. Researchers utilize it to develop new drugs that can combat resistant strains of bacteria and fungi .
Cardiovascular Research
In cardiovascular research, pyrimidine derivatives are studied for their potential as cardiovascular agents, including antihypertensive properties. This research is crucial for developing new treatments for heart diseases .
Neuroprotective Agents
The derivatives of 4-Bromo-6-(2-cyclopentylethyl)pyrimidine are also of interest in neurology, where they are examined for their neuroprotective effects, which could lead to advances in treating neurodegenerative diseases .
Anti-Inflammatory and Analgesic Research
Due to their anti-inflammatory and analgesic activities, pyrimidine derivatives are used in the research and development of new pain relief medications .
Antiviral and Antidepressant Research
Researchers are investigating the antiviral and antidepressant applications of pyrimidine derivatives. These studies aim to create more effective treatments for viral infections and mood disorders .
Agricultural Chemistry
In the field of agricultural chemistry, 4-Bromo-6-(2-cyclopentylethyl)pyrimidine derivatives are examined for their herbicidal properties, contributing to the development of new herbicides .
Propiedades
IUPAC Name |
4-bromo-6-(2-cyclopentylethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-7-10(13-8-14-11)6-5-9-3-1-2-4-9/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGLULJUPYHHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(2-cyclopentylethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



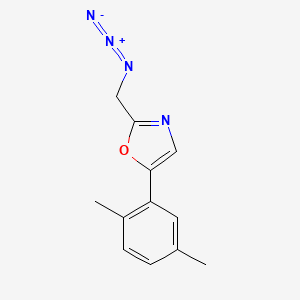
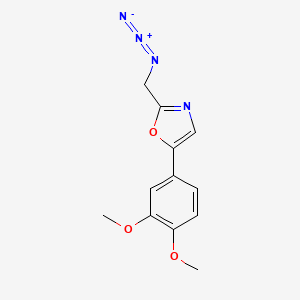
![2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480194.png)




![5-benzyl-4-(4-methoxyphenyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480202.png)
![2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480203.png)
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)
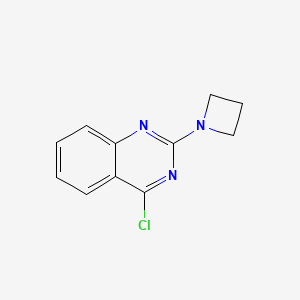
![4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480208.png)
